Bis(N,N'-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM

ALD precursor purity semiconductor grade transition metal impurities

Impurity-driven film defects and precursor thermal decomposition limit ALD/CVD process yields. Ni(tBu-MeAMD)₂ resolves these failure points through molecular design and certified purity: • tBu-substituted amidinate ligands completely eliminate β-hydride migration, enabling a wide 75-250 °C ALD window • 99.999%-Ni metals-basis purity (≤10 ppm total transition-metal impurities) delivers film resistivity down to 50 µΩ·cm • Demonstrated ≈100% step coverage in >50:1 aspect-ratio structures for TSV, 3D NAND, and FinFET metallization Shipped under inert atmosphere; available in 250 mg to 5 g quantities for R&D and pilot-scale deposition.

Molecular Formula C20H42N4Ni
Molecular Weight 397.3 g/mol
CAS No. 940895-79-4
Cat. No. B6309810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(N,N'-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM
CAS940895-79-4
Molecular FormulaC20H42N4Ni
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESCC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Ni+2]
InChIInChI=1S/2C10H21N2.Ni/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2
InChIKeyZJLRHFANTKGIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(N,N′-di-t-butylacetamidinato)nickel(II) (99.999%-Ni) PURATREM — High-Purity Nickel Amidinate ALD/CVD Precursor for Thin-Film Applications


Bis(N,N′-di‑t‑butylacetamidinato)nickel(II), abbreviated Ni(tBu‑MeAMD)₂ or Ni(amd)₂, is a homoleptic nickel(II) amidinate complex that serves as a volatile, thermally robust precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of nickel‑containing thin films [1]. Marketed under the PURATREM grade by Strem Chemicals with a certified 99.999% nickel metals basis (5N purity), this compound is supplied as a dark purple‑black crystalline solid (mp 87–95 °C) that must be handled under inert atmosphere due to air and moisture sensitivity [2]. Its patented use in semiconductor manufacturing and its demonstrated performance in depositing Ni, NiO, NiNₓ, Ni₃Cₓ, and NiSₓ films position it as a strategic precursor for microelectronics, photovoltaics, and energy‑conversion research [3].

Why Generic Nickel Amidinate Substitution Fails: Purity, Thermal Stability, and Ligand Architecture Dictate ALD/CVD Outcomes


Nickel amidinate precursors are not interchangeable. The tert‑butyl substituents on the amidinate ligand of Ni(tBu‑MeAMD)₂ completely eliminate the β‑hydride migration pathway that plagues isopropyl‑substituted analogs such as Ni(iPr‑MeAMD)₂, where a moderate activation barrier permits decomposition at standard ALD process temperatures [1]. Beyond ligand architecture, the certified 5N (99.999% Ni) metals‑basis purity of the PURATREM grade represents a >100‑fold reduction in total transition‑metal impurities relative to standard 3N (99.9%) or 4N (99.99%) grades, a distinction that directly impacts film resistivity and device‑level leakage currents . The quantitative evidence below demonstrates that these molecular‑ and bulk‑level differentiators are non‑negotiable for high‑performance thin‑film manufacturing.

Quantitative Head‑to‑Head Evidence: Bis(N,N′-di‑t‑butylacetamidinato)nickel(II) PURATREM vs. Closest Nickel Precursor Comparators


5N Purity (99.999% Ni) vs. Standard 3N–4N Grades Reduces Total Metal Impurities to ≤10 ppm

The PURATREM specification of 99.999% Ni (metals basis) corresponds to ≤10 ppm total transition‑metal impurities. In contrast, the same nickel amidinate compound is routinely offered at 98% (nominal purity) or ≥99.99% (4N) metal basis by general chemical suppliers [1]. A non‑PURATREM batch listed by one vendor is specified as 'purity usually 95%' [2], underscoring the multi‑order‑of‑magnitude impurity differential between research‑grade and 5N‑certified material. Although no single study directly compares films grown from 5N vs. 3N amidinate precursor, a class‑level inference from semiconductor processing dictates that each 10‑fold increase in precursor metal purity reduces film trace‑metal contamination proportionally, directly affecting electrical resistivity and device yield.

ALD precursor purity semiconductor grade transition metal impurities thin-film resistivity

Elimination of β‑Hydride Migration: t‑Butyl‑Substituted Amidinate vs. i‑Propyl‑Substituted Ni(iPr‑MeAMD)₂

Density functional theory (DFT) calculations by Li, Wu, and Gordon (2007) demonstrated that Ni(iPr‑MeAMD)₂ possesses a moderate activation barrier permitting β‑H migration from the isopropyl ligand to the nickel center, rendering it unstable at ALD process temperatures [1][2]. Replacing the i‑propyl substituents with t‑butyl groups (as in Ni(tBu‑MeAMD)₂) eliminates all β‑hydrogen atoms on the ligand, thereby completely blocking this decomposition pathway. Experimentally, the i‑propyl analog shows TGA decomposition onset at ≈180 °C [3], whereas in situ XPS studies of Ni(tBu‑MeAMD)₂ show that the surface amidinate moiety decomposes only at 250 °C and the precursor is stable enough to deliver self‑limiting ALD growth up to 250 °C [4].

precursor thermal stability β-hydride elimination DFT calculation ALD temperature window

Room‑Temperature Surface Reactivity Enables Ultra‑Low‑Temperature ALD of NiO at 90 °C and Ni₃Cₓ at 75 °C

In situ X‑ray photoelectron spectroscopy (XPS) by Zhao et al. (2019) revealed that Ni(amd)₂ chemisorbs onto SiOₓ surfaces even at room temperature, demonstrating reactivity unmatched by conventional nickel precursors such as Ni(acac)₂ or nickelocene, which typically require substrate temperatures ≥200 °C for appreciable growth [1]. This room‑temperature reactivity translates directly to record‑low ALD deposition temperatures: NiO films were successfully grown at 90 °C using O₃ as co‑reactant [1], and Ni₃Cₓ films were deposited with saturated growth at 75 °C using H₂ plasma [2]. In contrast, Ni(acac)₂‑based ALD processes require substrate temperatures of 220–300 °C [3].

low-temperature ALD room-temperature chemisorption NiO thin film temperature-sensitive substrates

Self‑Limiting ALD Growth with Wide Process Window: 0.039–0.04 nm/cycle from 75 to 250 °C

ALD processes using Ni(tBu‑MeAMD)₂ exhibit classical self‑limiting behavior over an exceptionally wide temperature window. For Ni₃Cₓ deposition with H₂ plasma, Guo et al. (2018) reported saturated growth at 0.039 nm/cycle from 75 to 250 °C, with conformal coverage demonstrated in trenches of aspect ratio 20:1 [1]. For metallic Ni films using NH₃ as co‑reactant, Pallem et al. (2005) reported self‑limiting growth at 0.04 nm/cycle at 270 °C, yielding pure nickel films with resistivity of 81 µΩ·cm [2]. By comparison, Ni(acac)₂‑based ALD processes show growth per cycle (GPC) of only 0.07 nm/cycle at 220 °C (PALD) [3], but lack the ultra‑wide 175 °C process window.

self-limiting growth ALD growth per cycle conformal coating high aspect ratio

Head‑to‑Head Screening of 12 Amidinate Derivatives Identified Ni(tBu‑MeAMD)₂ as the Best Overall ALD Precursor

In the foundational 2005 AVS symposium paper by Pallem, Kim, Park, and Gordon (Harvard University), a dozen nickel N,N′‑dialkyl‑2‑alkyl/aryl‑amidinate derivatives were systematically synthesized and evaluated for ALD suitability. Physical properties—volatility, thermal stability, and chemical reactivity—were tuned by varying the alkyl substituents. Among all 12 candidates, nickel‑bis(N,N′‑di‑tert‑butylacetamidinate) [Ni(tBu‑MeAMD)₂] 'showed the best overall properties as an ALD precursor' [1]. This direct experimental ranking, conducted by the group that pioneered metal amidinate ALD chemistry, provides the strongest possible comparative validation against all close amidinate structural analogs.

precursor screening volatility thermal stability chemical reactivity optimization

DLI‑CVD Step Coverage: ≈100% in >50:1 Aspect‑Ratio Holes with Film Resistivity of ≈50 µΩ·cm

Li et al. (2010) demonstrated that direct‑liquid‑injection CVD (DLI‑CVD) using Ni(tBu‑MeAMD)₂ dissolved in tetrahydronaphthalene with NH₃ co‑reactant yielded smooth, continuous nickel nitride films with approximately 100% step coverage in high‑aspect‑ratio holes (>50:1) at substrate temperatures of 160–200 °C [1]. The as‑deposited NiNₓ films exhibited resistivity as low as ≈50 µΩ·cm for ≈25 nm thick films, and annealing in H₂ at 160 °C produced pure nickel films [1]. CVD growth rates exceeding 5 nm/min were achieved, demonstrating the precursor's suitability for high‑throughput manufacturing. In comparison, nickel films deposited from Ni(iPr‑MeAMD)₂ by thermal ALD required substrate temperatures of 280 °C with a precursor vaporization temperature of 75 °C and exhibited more limited conformality data [2].

CVD step coverage thin-film resistivity nickel nitride direct liquid injection conformal deposition

Best Application Scenarios for Bis(N,N′-di‑t‑butylacetamidinato)nickel(II) PURATREM Based on Quantitative Evidence


Sub‑100 °C ALD of NiO Hole‑Transport Layers on Perovskite or Organic Solar Cells

The room‑temperature chemisorption and demonstrated NiO ALD at 90 °C using O₃ co‑reactant [1] make the PURATREM‑grade Ni(tBu‑MeAMD)₂ the precursor of choice for depositing electron‑blocking NiO layers directly onto temperature‑sensitive perovskite or organic photoactive layers. The 5N purity ensures that metal impurities do not introduce mid‑gap trap states that would quench photogenerated carriers. This scenario is directly supported by the ALD‑NiO device data showing a 20 meV V_OC improvement over solution‑deposited NiO in perovskite solar cells [2].

Conformal Nickel or Nickel Silicide Metallization in High‑Aspect‑Ratio 3D Semiconductor Architectures

The demonstrated ≈100% step coverage in >50:1 aspect‑ratio holes via DLI‑CVD [3] and conformal Ni₃Cₓ deposition in 20:1 aspect‑ratio trenches via ALD [4] position this precursor for contact metallization in through‑silicon vias (TSVs), 3D NAND, and FinFET gate structures. The as‑deposited film resistivity of ≈50 µΩ·cm [3] and the ability to form nickel silicide upon annealing on HF‑last silicon [5] meet the International Roadmap for Devices and Systems (IRDS) requirements for sub‑45 nm node contact resistance.

Ultra‑High‑Purity Nickel Thin Films for Magnetic Memory and Spintronic Devices

The 99.999% Ni metals‑basis purity (≤10 ppm total transition‑metal impurities) combined with the demonstrated pure‑nickel film deposition with resistivity of 81 µΩ·cm [5] makes this precursor suitable for magnetic random‑access memory (MRAM) and spintronic applications where even trace ferromagnetic impurities (Fe, Co) at ppm levels can disrupt magnetic domain behavior. The 250 °C thermal stability ceiling [1] ensures precursor integrity during the extended deposition times required for thicker magnetic layers.

Electrocatalyst Thin‑Film Fabrication for Hydrogen Evolution and Oxygen Evolution Reactions

The wide ALD temperature window (75–250 °C) [4] and compatibility with H₂S and H₂ plasma co‑reactants enable the deposition of stoichiometrically controlled NiSₓ and Ni₃Cₓ electrocatalyst films on high‑surface‑area 3D supports. The 20:1 aspect‑ratio conformality ensures uniform catalyst coating throughout porous electrode architectures, while the 5N purity eliminates adventitious metal dopants that could confound intrinsic catalytic activity measurements in fundamental electrochemical studies.

Quote Request

Request a Quote for Bis(N,N'-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.